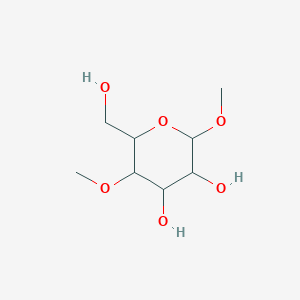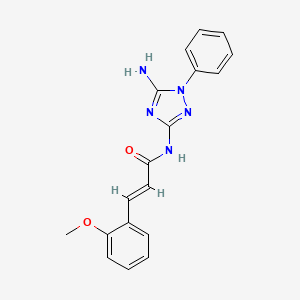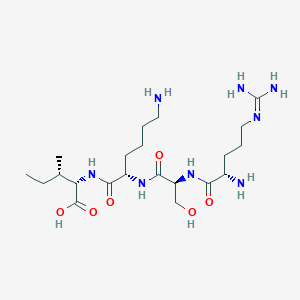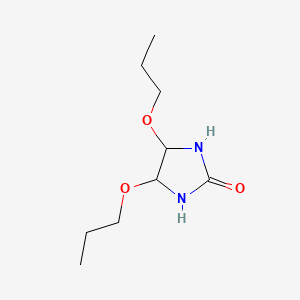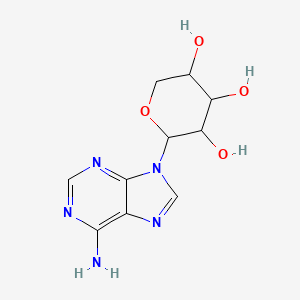
Adenine, 9-beta-D-ribopyranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and as a building block of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenine, 9-beta-D-ribopyranosyl- can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions . Another method includes the enzymatic transglycosylation reaction, where adenine is transferred to a ribose moiety .
Industrial Production Methods
Industrial production of adenosine typically involves fermentation processes using microbial strains such as Streptomyces antibioticus . The fermentation broth is then subjected to various purification steps to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl- undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine using reagents like iodine or potassium permanganate.
Reduction: Reduction of adenosine can yield deoxyadenosine.
Substitution: Adenosine can undergo substitution reactions, such as the replacement of the hydroxyl group with halogens.
Common Reagents and Conditions
Oxidation: Iodine, potassium permanganate
Reduction: Sodium borohydride
Substitution: Halogenating agents like thionyl chloride
Major Products
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Halogenated adenosine derivatives
Aplicaciones Científicas De Investigación
Adenine, 9-beta-D-ribopyranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Plays a role in cellular energy transfer as part of ATP and ADP.
Medicine: Used in the treatment of certain types of cardiac arrhythmias and as an antiviral agent.
Industry: Employed in the production of various pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
Adenine, 9-beta-D-ribopyranosyl- exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3) in the body . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and modulation of immune responses . Adenosine acts by inducing potassium efflux and inhibiting calcium influx in nerve cells, leading to hyperpolarization and increased threshold for calcium-dependent action potentials .
Comparación Con Compuestos Similares
Similar Compounds
Inosine: Similar structure but with a hydroxyl group at the 6-position instead of an amino group.
Deoxyadenosine: Lacks the hydroxyl group at the 2’ position of the ribose.
Vidarabine: An antiviral agent with a similar structure but different sugar moiety.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl- is unique due to its role in energy transfer and signal transduction in biological systems. Its ability to interact with multiple adenosine receptors makes it a versatile compound with diverse physiological effects .
Propiedades
Número CAS |
17434-52-5 |
|---|---|
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
Clave InChI |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


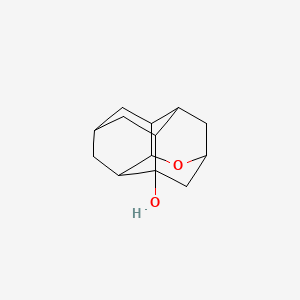
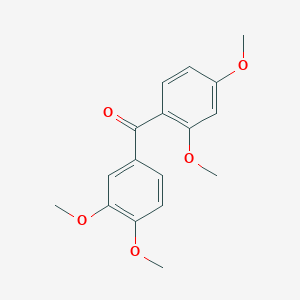

![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
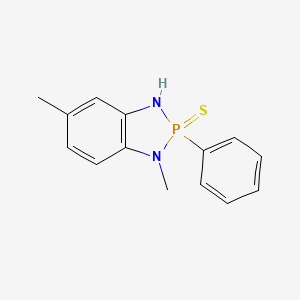
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
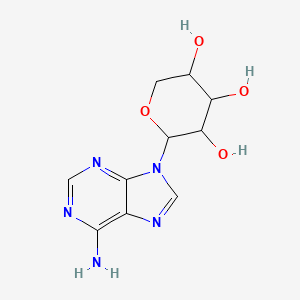

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
